molecular formula C10H11BrO4 B15315391 3-(2-Bromo-5-methoxyphenyl)-3-hydroxypropanoic acid

3-(2-Bromo-5-methoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B15315391
M. Wt: 275.10 g/mol
InChI Key: URMRWNJNBXVUOP-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-3-hydroxypropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-5-methoxyphenylboronic acid as an intermediate . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanoic acid, while reduction can produce 3-(2-Bromo-5-methoxyphenyl)-3-hydroxypropane.

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-3-hydroxypropanoic acid involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the hydroxypropanoic acid moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-5-methoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO4/c1-15-6-2-3-8(11)7(4-6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

URMRWNJNBXVUOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(CC(=O)O)O

Origin of Product

United States

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